(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-16-21-19(23(29)27-11-9-26(2)10-12-27)14-20(17-6-4-3-5-7-17)24-22(21)28(25-16)18-8-13-32(30,31)15-18/h3-7,14,18H,8-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACGCUXWZBBZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential therapeutic targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator. It also exhibits improved metabolic stability over the prototypical urea-based compounds.
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific cell type and the physiological context.
Biochemical Analysis
Biochemical Properties
This compound interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells. The compound has been shown to display nanomolar potency as a GIRK1/2 activator.
Cellular Effects
The compound influences cell function by modulating the activity of GIRK channels. This can have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level by activating GIRK channels. This can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The effects of the compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of the compound can vary with different dosages in animal models
Metabolic Pathways
The compound is involved in the metabolic pathways of GIRK channels
Transport and Distribution
The compound is transported and distributed within cells and tissues
Biological Activity
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines including K562 (chronic myelogenous leukemia), PC3 (prostate cancer), and SW620 (colon cancer) cells.
Key Findings:
- Cytotoxicity: In vitro assays revealed that certain derivatives induce apoptosis in K562 cells while exhibiting minimal toxicity to normal HaCaT cells. The compounds showed a reduction in cell viability of up to 50% at certain concentrations .
- Mechanism of Action: The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress in cancer cells. Notably, compounds with similar structures increased intracellular ROS levels significantly compared to controls .
Antimicrobial Activity
The antimicrobial potential of the compound was assessed against various bacterial strains.
Key Findings:
- Activity Against Gram-positive Bacteria: The compound displayed moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against selected Gram-positive strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pyogenes | 64 |
Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses has also been explored.
Key Findings:
- Inhibition of Cytokine Release: The tested compounds significantly inhibited the release of pro-inflammatory cytokines such as interleukin 6 (IL-6) in K562 cells. The reduction in IL-6 levels was quantified at approximately 50% for certain derivatives, indicating a strong anti-inflammatory effect .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives:
-
Study on K562 Cells:
- Objective: To evaluate the cytotoxic effects and mechanism of action.
- Results: Compounds induced apoptosis via ROS generation and inhibited IL-6 release, leading to reduced proliferation rates in K562 cells.
-
Antimicrobial Assessment:
- Objective: To assess the antibacterial properties against clinical strains.
- Results: Demonstrated significant activity against Gram-positive bacteria with potential for further development as an antimicrobial agent.
Scientific Research Applications
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines generally involves several methods that can yield derivatives with varied substituents. A common approach includes the reaction of substituted pyrazoles with appropriate electrophiles under acidic or basic conditions. For instance, the synthesis of 4-substituted 6-methyl-1-phenyl-pyrazolo[3,4-b]pyridines can be achieved through a multi-step process involving condensation reactions and cyclization techniques .
General Synthetic Route
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 5-amino-1-phenyl-pyrazole + electrophile | DMF, 95 °C | Intermediate compound |
| 2 | Intermediate + additional reagents | Various | Target pyrazolo[3,4-b]pyridine derivative |
This synthetic versatility allows for the introduction of various functional groups that can modulate biological activity.
Anticancer Properties
Numerous studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. For example, it has been noted that compounds within this class can induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways .
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of several pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines such as K562 (chronic myelogenous leukemia) and PC3 (prostate cancer). The results indicated that these compounds significantly reduced cell viability compared to control groups, suggesting their potential as anticancer agents .
Neuropharmacological Effects
In addition to their anticancer properties, pyrazolo[3,4-b]pyridines have been investigated for their neuropharmacological effects. Compounds similar to (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone have been shown to possess anxiolytic and antidepressant-like activities in animal models. These effects are attributed to their ability to modulate neurotransmitter systems such as serotonin and dopamine .
Q & A
Basic: What synthetic routes are commonly employed for constructing the pyrazolo[3,4-b]pyridine core in this compound?
Methodological Answer:
The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclocondensation reactions. A three-step approach is recommended:
Precursor Preparation : Start with substituted phenylhydrazines and β-ketoesters to form pyrazole intermediates.
Ring Closure : Use microwave-assisted or thermal cyclization under inert atmospheres (N₂/Ar) to enhance yield and reduce side reactions.
Functionalization : Introduce the 1,1-dioxidotetrahydrothiophene moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, optimizing catalyst systems (e.g., Pd(PPh₃)₄) and solvent polarity .
Key Evidence : Similar strategies for pyrazolo-pyridine derivatives emphasize temperature-controlled steps to prevent decomposition .
Basic: Which analytical techniques are critical for verifying the structural integrity of this compound post-synthesis?
Methodological Answer:
A multi-technique approach ensures structural validation:
NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of substituents (e.g., distinguishing C-4 vs. C-6 positions in the pyridine ring).
High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular ion peaks and isotopic patterns.
HPLC-PDA : Assess purity (>95%) and detect trace intermediates using C18 columns with acetonitrile/water gradients.
X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities in the tetrahydrothiophene-dioxide group .
Key Evidence : Studies on analogous heterocycles highlight the necessity of coupling NMR with chromatographic methods to resolve positional isomers .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the 4-methylpiperazine and tetrahydrothiophene 1,1-dioxide moieties for target binding affinity?
Methodological Answer:
Stepwise SAR Design :
Systematic Substitution : Synthesize analogs with varied substituents on the 4-methylpiperazine (e.g., ethyl, isopropyl) and evaluate logD values to correlate lipophilicity with membrane permeability.
Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics to target proteins.
Computational Docking : Perform molecular dynamics simulations to model interactions between the sulfone group (tetrahydrothiophene-dioxide) and hydrophobic binding pockets.
In Vivo Validation : Prioritize analogs with <10 nM IC₅₀ in enzyme assays for pharmacokinetic profiling (e.g., bioavailability, half-life) .
Key Evidence : CRF-1 receptor antagonist SAR studies demonstrate the impact of sulfone groups on receptor occupancy and metabolic stability .
Advanced: What experimental frameworks are recommended for assessing environmental stability and degradation pathways of this compound?
Methodological Answer:
Adopt a tiered environmental fate analysis:
Hydrolytic Stability : Conduct pH-dependent studies (pH 4–9) at 25°C and 50°C to simulate natural conditions. Monitor degradation via LC-MS and identify hydrolytic byproducts (e.g., cleavage of the piperazine-methanone bond).
Photolytic Degradation : Expose solutions to UV-Vis light (300–800 nm) in quartz reactors, quantifying half-lives using first-order kinetics.
Biotic Transformation : Use OECD 301B ready biodegradability tests with activated sludge to assess microbial breakdown.
Ecotoxicity Profiling : Evaluate effects on Daphnia magna or algal growth to establish EC₅₀ values .
Key Evidence : Long-term environmental impact studies emphasize mass balance analysis to track transformation products .
Advanced: How should researchers address contradictory solubility data reported for this compound in different solvent systems?
Methodological Answer:
Solvent Screening : Use a standardized shake-flask method across solvents (DMSO, ethanol, PBS) at 25°C.
Quantitative Analysis : Measure saturation solubility via UV spectrophotometry, validated against nephelometry for precipitates.
Molecular Dynamics : Simulate solvent interactions to explain discrepancies (e.g., hydrogen bonding with DMSO vs. PBS).
Report Contextual Factors : Document temperature, ionic strength, and equilibration time to enable cross-study comparisons .
Basic: What safety precautions are critical during handling of the tetrahydrothiophene 1,1-dioxide moiety?
Methodological Answer:
Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent dermal/ocular exposure.
Ventilation : Handle in fume hoods due to potential dust formation.
Storage : Store under argon at -20°C to prevent oxidation of the sulfone group.
Spill Management : Neutralize with inert absorbents (vermiculite) and avoid aqueous washes to prevent solubilization .
Advanced: What in vivo experimental designs are optimal for evaluating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?
Methodological Answer:
Dose Escalation : Administer 3–5 dose levels (oral/IP) to rodents, collecting plasma/tissue samples at 0.5, 2, 6, 12, and 24h.
Bioanalytical Methods : Quantify compound levels via LC-MS/MS with deuterated internal standards.
Effect Compartment Modeling : Link plasma concentrations to target engagement (e.g., receptor occupancy via PET imaging).
Statistical Design : Use randomized block designs with n ≥ 6 to account for inter-individual variability .
Advanced: How can researchers mitigate challenges in impurity profiling during scale-up synthesis?
Methodological Answer:
Process Analytical Technology (PAT) : Implement real-time FTIR/Raman monitoring to detect intermediates.
Forced Degradation Studies : Expose the compound to heat, light, and oxidants (H₂O₂) to identify potential impurities.
Column Chromatography : Optimize gradient elution on preparative HPLC with C8 stationary phases to isolate byproducts.
Genotoxic Assessment : Follow ICH M7 guidelines to classify impurities using Ames tests .
Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
logP/D Prediction : Use SwissADME or MarvinSuite to estimate partition coefficients.
pKa Calculation : Employ ACD/Labs or SPARC for ionization constants of the piperazine and pyrazole groups.
Solubility Modeling : Apply COSMO-RS or QSPR models to predict aqueous solubility .
Advanced: What strategies resolve discrepancies between in vitro potency and in vivo efficacy data?
Methodological Answer:
Plasma Protein Binding Assays : Measure free fraction via equilibrium dialysis to adjust for protein sequestration.
Metabolite Screening : Identify active/inactive metabolites using hepatocyte incubations.
Transporter Inhibition : Assess efflux by P-gp/BCRP in Caco-2 cells to explain poor bioavailability.
Dose-Response Refinement : Use Hill coefficients to model non-linear PK-PD relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
